molecular formula C23H19N3O B3578021 2,4-bis(4-methylphenyl)-6-phenoxy-1,3,5-triazine

2,4-bis(4-methylphenyl)-6-phenoxy-1,3,5-triazine

Cat. No.: B3578021
M. Wt: 353.4 g/mol
InChI Key: QJXBCIIJYLMIRW-UHFFFAOYSA-N
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Description

Triazine is a class of nitrogen-containing heterocycles. The parent molecules’ molecular formula is C3H3N3. They occur in various bacterial products. But more notably, many synthetic compounds such as pharmaceuticals and resins are derived from triazines .


Molecular Structure Analysis

Triazines have a planar ring structure with alternating carbon and nitrogen atoms. They can have various substituents on the ring, which can significantly alter their properties .


Chemical Reactions Analysis

Triazines can undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. They can also react with nucleophiles at the carbon between the nitrogens, especially if that carbon is activated by electron-withdrawing groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific triazine derivative would depend on its substituents. Factors such as polarity, crystallinity, and thermal stability can be influenced by these substituents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some triazine-based compounds exhibit biological activity and can interact with various enzymes or receptors in the body .

Safety and Hazards

Like all chemicals, safety and hazards would depend on the specific compound. Some triazine derivatives can be harmful if swallowed or inhaled, and may cause skin and eye irritation .

Future Directions

Triazine derivatives are a rich field for research, with potential applications in pharmaceuticals, agriculture, and materials science. Future research may focus on developing new synthetic methods, exploring new applications, and improving our understanding of their biological activity .

Properties

IUPAC Name

2,4-bis(4-methylphenyl)-6-phenoxy-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-16-8-12-18(13-9-16)21-24-22(19-14-10-17(2)11-15-19)26-23(25-21)27-20-6-4-3-5-7-20/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXBCIIJYLMIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=N2)OC3=CC=CC=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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